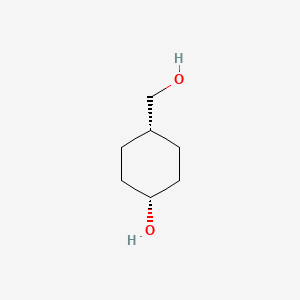

trans-4-(Hydroxymethyl)cyclohexanol

Description

Contextualization within Cyclohexanol (B46403) Derivative Chemistry

Cyclohexanol and its derivatives are fundamental scaffolds in organic chemistry, serving as precursors and intermediates in a wide array of chemical transformations. These cyclic alcohols are characterized by a six-membered carbon ring bearing a hydroxyl group. The reactivity of the hydroxyl group, coupled with the conformational properties of the cyclohexane (B81311) ring, makes these compounds valuable in the synthesis of pharmaceuticals, agrochemicals, and polymers.

The broader family of cyclohexanol derivatives includes compounds with various substituents on the cyclohexane ring, which can influence their physical and chemical properties. For instance, the presence of a methyl group, as in trans-4-Methylcyclohexanol, can alter properties like boiling point and density. sigmaaldrich.com The study of cyclohexanol derivatives often involves understanding how these different functional groups affect the stereochemistry and reactivity of the molecule, which is crucial for designing specific synthetic routes and functional materials. nih.gov

Significance as a Versatile Organic Building Block in Synthesis and Materials Science

Trans-4-(Hydroxymethyl)cyclohexanol (B1313425) is recognized as a bifunctional molecule, containing two hydroxyl groups with different reactivities. This dual functionality allows it to act as a versatile building block in organic synthesis and a monomer in polymer chemistry. cymitquimica.comstarshinechemical.com Its structure is particularly useful for introducing a 1,4-disubstituted cyclohexane unit into a larger molecule, which can impart desirable properties such as rigidity and thermal stability.

In the field of materials science, this compound is utilized as a diol monomer in the synthesis of polyesters and other polymers. cymitquimica.comstarshinechemical.com The rigid and symmetrical nature of the trans-cyclohexane ring can contribute to the formation of polymers with high melting points and good mechanical properties. Research has explored its use in creating liquid crystal intermediates and other advanced materials. google.com

Stereochemical Importance: Focus on the trans Isomer's Research Implications

The stereochemistry of 4-(hydroxymethyl)cyclohexanol is of paramount importance, with the trans isomer having distinct properties and applications compared to the cis isomer or the cis/trans mixture. chemicalbook.comcymitquimica.com The trans configuration refers to the arrangement where the hydroxymethyl group and the hydroxyl group are on opposite sides of the cyclohexane ring. This specific spatial arrangement leads to a more linear and rigid structure.

This rigidity is a key factor in its utility in creating ordered molecular assemblies, such as liquid crystals. The defined stereochemistry of the trans isomer is crucial for achieving the desired alignment and phase behavior in these materials. Furthermore, the separation of cis and trans isomers is a significant consideration in synthetic chemistry, as the properties of the final product are often dependent on the stereochemical purity of the starting materials. google.comgoogle.com The distinct properties of the trans isomer underscore its importance in specialized research areas where precise molecular geometry is a critical determinant of function. researchgate.net

Chemical and Physical Properties

The following table summarizes key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C7H14O2 cymitquimica.com |

| Molecular Weight | 130.19 g/mol cymitquimica.com |

| Appearance | White to almost white powder or crystals cymitquimica.comtcichemicals.com |

| Melting Point | 104 °C chemicalbook.com |

| Boiling Point | 262.0 ± 8.0 °C (Predicted) chemicalbook.com |

| Density | 1.066 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

| Purity | >98.0% (GC) cymitquimica.com |

| CAS Number | 3685-27-6 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-6-1-3-7(9)4-2-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRZISGVNOKTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297079, DTXSID701301327 | |

| Record name | trans-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-27-6, 3685-24-3 | |

| Record name | trans-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 4 Hydroxymethyl Cyclohexanol

Conventional Synthetic Pathways

Conventional methods for synthesizing trans-4-(Hydroxymethyl)cyclohexanol (B1313425) often involve multi-step reaction sequences starting from readily available cyclic compounds. These pathways, while established, can sometimes be lengthy and may require purification steps to isolate the desired trans isomer.

Multi-step Preparations from Precursors

One established route to 4-(Hydroxymethyl)cyclohexanol begins with cyclohexanone (B45756). A common approach involves a three-step process starting with the formation of a cyanohydrin from cyclohexanone. orgsyn.org This intermediate is then further manipulated to introduce the hydroxymethyl group. Another method involves the nucleophilic hydroxymethylation of cyclohexanone using a (isopropoxydimethylsilyl)methyl Grignard reagent. orgsyn.org This process first yields 1-[(isopropoxydimethylsilyl)methyl]cyclohexanol, which is subsequently oxidized with hydrogen peroxide to produce 1-(hydroxymethyl)cyclohexanol. orgsyn.org

| Starting Material | Key Reagents | Intermediate(s) | Final Product |

| Cyclohexanone | 1. (Isopropoxydimethylsilyl)methyl Grignard reagent | 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol | 1-(Hydroxymethyl)cyclohexanol |

| 2. Hydrogen peroxide, Potassium hydrogen carbonate, Potassium fluoride |

This table outlines a synthetic route from cyclohexanone.

Methylenecyclohexane serves as another precursor for the synthesis of 1-(hydroxymethyl)cyclohexanol, a related isomer. orgsyn.org A conventional method for this conversion is through dihydroxylation of the exocyclic double bond. orgsyn.org This reaction typically employs oxidizing agents to introduce two hydroxyl groups, one of which is part of the hydroxymethyl substituent. While this method directly yields a hydroxymethylated cyclohexane (B81311) derivative, controlling the stereochemistry can be a challenge.

| Starting Material | Reaction Type | Key Reagents | Product |

| Methylenecyclohexane | Dihydroxylation | Oxidizing agents | 1-(Hydroxymethyl)cyclohexanol |

This table summarizes the synthesis from methylenecyclohexane.

Commercial production of 1,4-cyclohexanedimethanol (B133615) (CHDM) often results in a mixture of cis and trans isomers, typically with a cis/trans ratio of around 30:70. wikipedia.org Since the trans isomer is often the more desired product for applications like polyester (B1180765) synthesis due to the properties it imparts, methods for separating or converting the cis isomer are valuable. wikipedia.orggoogle.com One approach involves the isomerization of cis-1,4-cyclohexanedimethanol to the trans form. This can be achieved by heating the isomeric mixture in the presence of a catalyst, such as sodium hydroxide, potassium hydroxide, or other metal oxides. google.com The resulting equilibrium mixture, which is enriched in the trans isomer (often 70-80%), can then be subjected to separation techniques like freezing and centrifugation to isolate the higher-melting trans-1,4-cyclohexanedimethanol. google.com

| Starting Material | Process | Catalyst/Conditions | Result |

| cis/trans-1,4-Cyclohexanedimethanol mixture | Isomerization | Sodium hydroxide, heat | Enriched mixture of trans-1,4-cyclohexanedimethanol |

| Enriched trans-1,4-cyclohexanedimethanol mixture | Separation | Freezing and centrifugation | Isolated trans-1,4-cyclohexanedimethanol |

This table details the conversion and separation process for 1,4-cyclohexanedimethanol isomers.

Regioselective and Stereoselective Synthetic Approaches

Achieving high stereoselectivity is crucial for obtaining pure this compound. Regioselective and stereoselective strategies aim to control the spatial arrangement of functional groups during the synthesis. For instance, the reduction of 4-substituted cyclohexanones can be influenced by the choice of reducing agent to favor the formation of the trans alcohol. Lithium aluminum hydride reduction of 4-t-butylcyclohexanone, for example, yields a high percentage of the trans isomer. orgsyn.org

More complex stereoselective syntheses have been developed for related cyclohexanol (B46403) derivatives. One such method involves a Diels-Alder reaction to construct the cyclohexane ring, followed by a reductive rearrangement and introduction of other functional groups. nih.gov While this specific example leads to a different substituted cyclohexanol, the principles of using stereocontrolled reactions are applicable to the synthesis of this compound.

Catalytic Synthesis Research

Catalytic methods are at the forefront of research for efficient and environmentally friendly synthesis of cyclohexanol derivatives. Catalytic hydrogenation of aromatic precursors is a common industrial method. For example, 1,4-cyclohexanedimethanol is produced by the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT). wikipedia.org This process typically uses a copper chromite catalyst and proceeds in two steps, first converting DMT to dimethyl 1,4-cyclohexanedicarboxylate, which is then further hydrogenated to CHDM. wikipedia.org The choice of catalyst can influence the cis/trans ratio of the final product. wikipedia.org

Similarly, the synthesis of 4-substituted cyclohexanones, which can be precursors to this compound via reduction, can be achieved through the catalytic hydrogenation of 4-substituted phenols followed by oxidation. google.com Research in this area focuses on developing catalysts that offer high selectivity for the desired isomer and can be recycled and reused, making the process more sustainable.

| Precursor | Reaction | Catalyst | Product |

| Dimethyl terephthalate | Catalytic Hydrogenation | Copper chromite | 1,4-Cyclohexanedimethanol (cis/trans mixture) |

| 4-Substituted phenols | Catalytic Hydrogenation | Various | 4-Substituted cyclohexanol |

This table highlights catalytic synthesis routes.

Investigation of Catalyst Systems for Selective Transformations

The primary industrial route to 4-(hydroxymethyl)cyclohexanol, often referred to as 1,4-cyclohexanedimethanol (CHDM), is the two-step hydrogenation of terephthalic acid (TPA) or its ester, dimethyl terephthalate (DMT). mdpi.com The choice of catalyst is critical in each step to ensure high conversion and selectivity.

The first step involves the hydrogenation of the aromatic ring of TPA or DMT to form 1,4-cyclohexanedicarboxylic acid (CHDA) or dimethyl 1,4-cyclohexanedicarboxylate (DMCD), respectively. Palladium-based catalysts are frequently employed for this transformation. For instance, a 5% Pd/C catalyst has been shown to be effective in the hydrogenation of TPA to CHDA. nih.gov Research has also explored bimetallic and modified catalyst systems to enhance performance. For example, potassium-modified nickel-on-silica (Ni/SiO₂) catalysts have demonstrated high selectivity (up to 97%) in the hydrogenation of DMT to DMCD. rsc.org

The second step, the hydrogenation of the carboxylic acid or ester groups to hydroxyl groups, typically utilizes different catalytic systems. Ruthenium-based catalysts, often in combination with a promoter like tin (Sn), are common. A 5% Ru–5% Sn/C catalyst has been used for the conversion of CHDA to CHDM. nih.gov Copper chromite is another catalyst historically used for the hydrogenation of the diester to the diol. google.com The combination of different catalysts in a multi-stage process is a common strategy. A composite catalyst system using 2.5% Pd/Y-zeolite for the first stage and 2.5% Ru-2.5% Sn-1.5% Pt/Y-zeolite for the second has been reported to achieve a high selectivity of 93% for CHDM. nih.gov

The following table summarizes various catalyst systems used in the synthesis of 4-(hydroxymethyl)cyclohexanol and its intermediates.

| Catalyst System | Starting Material | Product | Key Findings | Reference |

| 5% Pd/C | Terephthalic Acid (TPA) | 1,4-Cyclohexanedicarboxylic Acid (CHDA) | Effective for the initial hydrogenation of the aromatic ring. | nih.gov |

| 5% Ru–5% Sn/C | 1,4-Cyclohexanedicarboxylic Acid (CHDA) | 4-(Hydroxymethyl)cyclohexanol (CHDM) | Used in the second stage for the hydrogenation of carboxylic acid groups. | nih.gov |

| 2.5% Pd/Y-zeolite & 2.5% Ru-2.5% Sn-1.5% Pt/Y-zeolite | Terephthalic Acid (TPA) | 4-(Hydroxymethyl)cyclohexanol (CHDM) | A two-catalyst system in a fixed bed reactor achieving 93% selectivity. | nih.gov |

| Potassium-modified Ni/SiO₂ | Dimethyl Terephthalate (DMT) | Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) | Achieved up to 97% selectivity for DMCD. | rsc.org |

| Copper Chromite | Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) | 4-(Hydroxymethyl)cyclohexanol (CHDM) | A traditional catalyst for the hydrogenation of the ester to the diol. | google.com |

Exploration of Reaction Conditions for Enhanced trans Isomer Yields

Achieving a high proportion of the trans isomer is a primary objective in the synthesis of 4-(hydroxymethyl)cyclohexanol. The reaction conditions, including temperature, pressure, and reaction phase (liquid or vapor), play a significant role in determining the final cis:trans isomer ratio.

Generally, the trans isomer is the thermodynamically more stable product. google.com Hydrogenation processes are often designed to approach thermodynamic equilibrium, which favors the trans isomer. It has been observed that even when starting with a cis-rich intermediate, the final diol product can have a high trans content due to isomerization under reaction conditions. google.com

Vapor-phase hydrogenation has been shown to yield a higher trans:cis ratio compared to liquid-phase processes. For instance, a trans:cis ratio of up to 3.84:1 has been reported for vapor-phase hydrogenation, which is significantly higher than the ratios typically achieved in liquid-phase reactions. google.com A patent describes a process for increasing the amount of the trans-isomer by heating a cis and trans isomeric mixture in the liquid phase at temperatures between 200-300°C. google.com

The following table outlines the influence of various reaction conditions on the synthesis and isomer ratio of 4-(hydroxymethyl)cyclohexanol.

| Reaction Conditions | Catalyst | Starting Material | Yield/Selectivity | trans:cis Ratio | Reference |

| 250°C, 12 MPa H₂, 1 hr (Step 1); 250°C, 10 MPa H₂, 6 hrs (Step 2) | 5% Pd/C (Step 1); 5% Ru-5% Sn/C (Step 2) | Terephthalic Acid (TPA) | 97.7% yield of CHDM | Not specified | nih.gov |

| 230°C, 8 MPa H₂ | 2.5% Pd/Y-zeolite & 2.5% Ru-2.5% Sn-1.5% Pt/Y-zeolite | Terephthalic Acid (TPA) | 93% selectivity for CHDM | Not specified | nih.gov |

| Vapor Phase, 220°C, 62.05 bar | Copper Chromite | Dimethyl 1,4-cyclohexanedicarboxylate | High conversion | Up to 3.84:1 | google.com |

| Liquid Phase, 200-300°C | None (Isomerization) | cis/trans-4-(Hydroxymethyl)cyclohexanol mixture | Increased trans content | Equilibrium favors trans | google.com |

Emerging Synthetic Strategies

While the hydrogenation of terephthalic acid and its derivatives remains the dominant industrial method, research into alternative and more sustainable synthetic routes is ongoing. Emerging strategies often focus on the use of biocatalysis and chemoenzymatic approaches to achieve high stereoselectivity under milder conditions.

One promising area is the use of enzymes, such as dioxygenases, to catalyze the stereospecific dihydroxylation of aromatic precursors. rsc.orgrsc.org These enzymes can introduce hydroxyl groups in a highly controlled manner, offering a potential pathway to enantiopure trans-diols. For example, chemoenzymatic routes have been developed for the synthesis of trans-dihydrodiol derivatives of monosubstituted benzenes starting from the corresponding cis-dihydrodiols, which are accessible through dioxygenase-catalyzed reactions. rsc.orgresearchgate.net Although not yet reported specifically for this compound, these methodologies suggest that biocatalytic approaches could be adapted for its synthesis.

Another area of development involves the design of novel catalytic systems for enhanced selectivity. This includes the exploration of different support materials and promoters for traditional metal catalysts to fine-tune their activity and stereochemical control. The ultimate goal of these emerging strategies is to develop more efficient, environmentally benign, and highly selective processes for the production of the desired trans isomer.

Chemical Reactivity and Derivatization Studies of Trans 4 Hydroxymethyl Cyclohexanol

Functional Group Transformations

The presence of two hydroxyl groups in trans-4-(hydroxymethyl)cyclohexanol (B1313425) allows for various functional group transformations, including oxidation, esterification, etherification, and halogenation. The differing steric environments of the primary and secondary alcohols often allow for selective reactions.

Oxidation Reactions

The oxidation of this compound can yield different products depending on the reagents and reaction conditions. Selective oxidation of the primary alcohol is often desired. The oxidation of cyclohexanol (B46403), a related compound, has been studied extensively and can lead to the formation of cyclohexanone (B45756), as well as ring-opened products like adipic acid, levulinic acid, and 6-hydroxyhexanoic acid under certain catalytic conditions. researchgate.net For instance, using unspecific peroxygenase from Agrocybe aegerita has shown promise in the oxidation of cyclohexane (B81311) to cyclohexanol and cyclohexanone. nih.gov In the case of this compound, the relative reactivity of the primary versus the secondary alcohol is a key consideration. Generally, primary alcohols are more susceptible to oxidation than secondary alcohols. The oxidation of trans-4-tert-butylcyclohexanol has been studied to understand the influence of the substituent's stereochemistry on the reaction rate, with the cis isomer (axial OH) reacting faster than the trans isomer (equatorial OH). reddit.com

| Reactant | Reagent/Catalyst | Product(s) | Notes |

| Cyclohexanol/Cyclohexanone | Dawson-type polyoxometalates / H₂O₂ | Adipic acid, levulinic acid, 6-hydroxyhexanoic acid | High conversion rates (94-99%) were observed. researchgate.net |

| Cyclohexane | Unspecific peroxygenase from Agrocybe aegerita (AaeUPO) | Cyclohexanol, Cyclohexanone | The enzyme is encapsulated in a sol-gel for stability. nih.gov |

| cis- and trans-4-tert-butylcyclohexanol | Chromic acid | Corresponding ketones | The cis isomer exhibits a faster oxidation rate. reddit.com |

Esterification Chemistry

Esterification of this compound can be achieved with various acylating agents. The reaction can potentially form mono- or di-esters. Selective esterification of the primary hydroxyl group is often possible due to its lower steric hindrance compared to the secondary hydroxyl group on the cyclohexane ring. For example, trans-methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a derivative where the primary alcohol has been esterified. bldpharm.comsigmaaldrich.com

Etherification Processes

Etherification of this compound can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide. Similar to esterification, selective etherification of the primary hydroxyl group can be achieved by carefully controlling reaction conditions and the stoichiometry of the reagents. O-alkylation of related Schiff bases derived from trans-aminocyclohexanol has been demonstrated using allyl bromide and epichlorohydrin. researchgate.net

Halogenation Reactions

The hydroxyl groups of this compound can be replaced by halogens using various halogenating agents. For instance, reaction with thionyl chloride or phosphorus halides can convert the alcohols to the corresponding chlorides. The formation of trans-4-bromocyclohexanol from the corresponding diol highlights the feasibility of such transformations. haz-map.com The stereochemistry of the starting material is crucial in determining the stereochemistry of the resulting halohydrin. youtube.com

Exploration of Stereochemical Control in Reactions

The trans configuration of the substituents on the cyclohexane ring plays a significant role in the stereochemical outcome of reactions. The chair conformation of the cyclohexane ring places the substituents in specific spatial orientations, influencing their accessibility and reactivity. For many reactions, maintaining the trans stereochemistry is a primary objective. In reactions involving the hydroxyl groups, the stereochemical outcome can be influenced by factors such as the choice of reagents, catalysts, and reaction conditions. researchgate.net For example, in the reduction of 4-t-butylcyclohexanone, the use of a "mixed hydride" reagent leads to the preferential formation of the trans-alcohol. orgsyn.org Similarly, the metabolism of cis- and trans-4-methylcyclohexanol and 4-methylcyclohexanone (B47639) in rabbits results in the excretion of conjugated trans-4-methylcyclohexanol, indicating a stereochemical preference. nih.gov

Synthesis and Characterization of Novel Derivatives

The derivatization of this compound allows for the synthesis of novel compounds with potentially interesting properties. For example, Schiff bases have been synthesized from trans-aminocyclohexanol and various aromatic aldehydes. researchgate.net These Schiff bases can be further modified, for instance, through O-alkylation. researchgate.net The synthesis of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives demonstrates a multi-step synthesis starting from a related bromo-substituted scaffold. mdpi.com The synthesis of trans-4-methylcyclohexylamine from 4-methylcyclohexanone involves the formation of a Schiff base, isomerization, and subsequent hydrolysis, highlighting a method to control the stereochemistry. google.com

| Starting Material | Reaction | Product |

| trans-Aminocyclohexanol and Aromatic Aldehydes | Condensation | Schiff Base researchgate.net |

| Schiff Base | O-alkylation with Allyl Bromide | O-alkylated Schiff Base researchgate.net |

| 4-Methylcyclohexanone and Benzylamine | Schiff Base Formation and Isomerization | trans-4-Methylcyclohexylamine google.com |

Resorcinol (B1680541) Derivatives

The synthesis of resorcinol derivatives from this compound can be achieved through etherification or esterification reactions, leveraging the reactivity of its hydroxyl groups. These reactions allow for the incorporation of the cyclohexyl scaffold into larger molecules containing the resorcinol motif, which is a common structural element in many biologically active compounds and synthetic dyes.

One potential synthetic route involves the Williamson ether synthesis, where the hydroxyl groups of this compound are deprotonated with a strong base to form alkoxides. These alkoxides can then react with a suitably functionalized resorcinol derivative, such as a resorcinol bearing a leaving group (e.g., a halide or a sulfonate ester), to form an ether linkage. The reaction conditions, including the choice of base and solvent, are critical to optimize the yield and minimize side reactions.

Alternatively, esterification can be employed to connect the cyclohexyl diol to a resorcinol derivative. This can be accomplished by reacting this compound with a resorcinol derivative containing a carboxylic acid group, in the presence of an acid catalyst or a coupling agent. The resulting ester linkage provides a different connectivity and chemical stability compared to the ether linkage.

A study on the synthesis of various resorcinol derivatives demonstrated the esterification of resorcinol with different functional groups, which could be adapted for reactions with this compound. chemicalbook.com For instance, the reaction of this compound with a resorcinol carboxylic acid in the presence of a catalyst like trifluoromethanesulfonic acid could yield the corresponding di-ester. nih.gov

Table 1: Potential Resorcinol Derivatives of this compound

| Derivative Name | Synthetic Approach | Key Reagents |

| 1,3-Bis(((trans-4-(hydroxymethyl)cyclohexyl)methoxy)methyl)benzene | Williamson Ether Synthesis | This compound, 1,3-bis(bromomethyl)benzene, Strong Base (e.g., NaH) |

| (trans-4-(((3,5-dihydroxybenzoyl)oxy)methyl)cyclohexyl)methanol | Esterification | This compound, 3,5-Dihydroxybenzoic acid, Acid Catalyst or Coupling Agent |

Pyrimidine (B1678525) Derivatives

The incorporation of the this compound scaffold into pyrimidine-containing molecules is of interest due to the prevalence of pyrimidine derivatives in medicinal chemistry. beilstein-journals.orgnih.gov The synthesis of such derivatives can be approached by utilizing the hydroxyl groups of the diol to form linkages with pre-functionalized pyrimidine rings.

One strategy involves the nucleophilic substitution of a halogenated pyrimidine with the alkoxide of this compound. For example, reacting the diol with a strong base to generate the corresponding dialkoxide, followed by treatment with a dihalopyrimidine, could lead to the formation of a bis(cyclohexyloxymethyl)pyrimidine derivative. The regioselectivity of the substitution would depend on the specific pyrimidine substrate and reaction conditions.

Another approach is to first modify this compound to introduce a more reactive functional group, such as an amine. The resulting aminomethylcyclohexanol can then participate in condensation reactions with dicarbonyl compounds or their equivalents to construct the pyrimidine ring, following established protocols like the Biginelli reaction. cymitquimica.com

While direct synthesis from this compound is not extensively documented, the general principles of pyrimidine synthesis provide a framework for its potential use. beilstein-journals.orgcymitquimica.com For instance, a chalcone-based synthesis of pyrimidines could be adapted by incorporating the cyclohexyl moiety into the chalcone (B49325) precursor. cymitquimica.com

Table 2: Potential Pyrimidine Derivatives of this compound

| Derivative Name | Synthetic Approach | Key Reagents |

| 5-(((trans-4-(hydroxymethyl)cyclohexyl)methoxy)methyl)pyrimidine | Nucleophilic Substitution | This compound, 5-(Bromomethyl)pyrimidine, Base |

| 2-Amino-4,6-bis(((trans-4-(hydroxymethyl)cyclohexyl)oxy)methyl)pyrimidine | Nucleophilic Substitution | This compound, 2-Amino-4,6-dichloropyrimidine, Base |

Schiff Base Architectures

Schiff bases, characterized by the imine (C=N) functional group, are versatile intermediates in organic synthesis and are known for their wide range of biological activities. The synthesis of Schiff base architectures incorporating the this compound moiety typically involves the condensation of an amino-functionalized derivative of the diol with an aldehyde or ketone.

To achieve this, this compound must first be converted to an amino-containing derivative, such as trans-4-(aminomethyl)cyclohexanol or trans-4-aminocyclohexanol. This transformation can be accomplished through various synthetic routes, including the reduction of a corresponding azide (B81097) or nitrile, or through amination of a tosylated precursor.

Once the amino-functionalized cyclohexyl scaffold is obtained, it can be readily reacted with a wide variety of aldehydes and ketones to form the desired Schiff bases. nih.govnih.gov The reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and may require the removal of water to drive the equilibrium towards the product. The resulting Schiff bases can serve as ligands for metal complexes or as precursors for the synthesis of more complex heterocyclic systems.

A study detailed the synthesis of Schiff bases from trans-aminocyclohexanol and various aromatic aldehydes, which provides a direct analogy for the derivatization of amino-functionalized this compound. beilstein-journals.org

Table 3: Representative Schiff Base Architectures

| Schiff Base Name | Precursors | Key Reaction |

| (E)-N-((trans-4-(hydroxymethyl)cyclohexyl)methyl)benzylideneamine | trans-4-(Aminomethyl)cyclohexanol, Benzaldehyde | Condensation |

| (E)-4-(((trans-4-(hydroxymethyl)cyclohexyl)imino)methyl)phenol | trans-4-Aminocyclohexanol, 4-Hydroxybenzaldehyde | Condensation |

Thiosemicarbazone (TSC) Conjugates

Thiosemicarbazones (TSCs) are a class of compounds known for their metal-chelating properties and biological activities. The synthesis of TSC conjugates of this compound involves a multi-step process that ultimately links the cyclohexyl moiety to the thiosemicarbazone core.

A common synthetic pathway starts with the conversion of an amino-functionalized derivative of this compound, such as trans-4-aminocyclohexanol, into an isothiocyanate. This is typically achieved by reacting the amine with carbon disulfide or thiophosgene. The resulting isothiocyanate is then reacted with hydrazine (B178648) to form a thiosemicarbazide (B42300). Finally, the thiosemicarbazide is condensed with a suitable aldehyde or ketone to yield the target thiosemicarbazone conjugate.

Research has demonstrated the synthesis of N4-functionalized TSCs starting from trans-4-aminocyclohexanol. In this work, the amino alcohol was converted to the corresponding thiosemicarbazide, which was then reacted with di-2-pyridyl ketone to form the final TSC conjugate.

Table 4: Synthesis of Thiosemicarbazone Conjugates

| Conjugate Name | Key Intermediate | Final Reaction Step |

| 2-(di(pyridin-2-yl)methylene)-N-(trans-4-hydroxycyclohexyl)hydrazine-1-carbothioamide | trans-4-Isothiocyanatocyclohexanol | Condensation with di-2-pyridyl ketone |

| N-(trans-4-(hydroxymethyl)cyclohexyl)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide | trans-4-(Hydroxymethyl)cyclohexyl isothiocyanate | Condensation with 2-acetylpyridine |

Other Complex Organic Scaffolds and Intermediates

The bifunctional nature of this compound makes it a versatile building block for the construction of a variety of other complex organic scaffolds and intermediates. Its diol functionality allows for its use as a monomer in polymerization reactions, leading to the formation of polyesters and polyethers with the rigid cyclohexyl unit incorporated into the polymer backbone. nih.govnih.gov

Furthermore, this compound can serve as a scaffold for the synthesis of macrocycles. google.com By functionalizing the two hydroxyl groups with appropriate reactive ends, intramolecular cyclization can be employed to form large-ring structures. For example, conversion of the diol to a di-amine followed by reaction with a di-acyl chloride under high dilution conditions could yield a macrocyclic diamide.

The rigid 1,4-trans-disubstituted cyclohexane core is also a desirable feature in the design of drug analogues, as it can mimic or constrain the conformation of flexible acyclic chains, potentially leading to enhanced biological activity or selectivity. For instance, the cyclohexyl diol can be used as a starting material to synthesize analogues of known drugs where a flexible linker is replaced by the more rigid cyclohexyl moiety. A patent describes the preparation of trans-4-acetamido-cyclohexanol acetate, which after hydrolysis yields trans-4-aminocyclohexanol, a key intermediate for various pharmaceuticals.

Table 5: Examples of Other Complex Organic Scaffolds

| Scaffold Type | Synthetic Strategy | Potential Application |

| Polyesters | Polycondensation with dicarboxylic acids | Advanced materials |

| Macrocycles | Intramolecular cyclization of difunctionalized derivatives | Host-guest chemistry, drug delivery |

| Drug Analogues | Incorporation as a rigid scaffold | Medicinal chemistry |

Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For trans-4-(Hydroxymethyl)cyclohexanol (B1313425), both ¹H and ¹³C NMR are used to confirm its structure and stereochemistry.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The trans configuration of the substituents on the cyclohexane (B81311) ring influences the chemical shifts of the axial and equatorial protons.

Key expected features in the ¹H NMR spectrum include:

Hydroxymethyl Protons (-CH₂OH): A doublet, due to coupling with the adjacent methine proton.

Cyclohexane Ring Protons: A complex series of multiplets in the upfield region. The protons on the carbons bearing the substituents (C1 and C4) would appear at a different chemical shift compared to the other ring protons.

Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which can vary depending on the concentration and solvent used.

The trans arrangement of the hydroxymethyl and hydroxyl groups leads to specific coupling constants between the axial and equatorial protons on the cyclohexane ring, which can be used to confirm the stereochemistry.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For the symmetric this compound, a reduced number of signals is expected compared to its cis isomer.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH-OH) | ~70-75 |

| C4 (CH-CH₂OH) | ~40-45 |

| C2, C6, C3, C5 (Cyclohexane ring) | ~30-35 |

| -CH₂OH (Hydroxymethyl) | ~65-70 |

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions. A ¹³C NMR spectrum is available for trans-1,4-Cyclohexanedimethanol, a synonym for the title compound. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by the presence of hydroxyl and alkyl groups. researchgate.net

Key absorption bands in the IR spectrum include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.

C-H Stretch: Sharp absorption bands just below 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the cyclohexane ring and the hydroxymethyl group.

C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹ corresponding to the stretching vibration of the C-O single bonds of the primary and secondary alcohols.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. The molecular weight of this compound is 144.21 g/mol . researchgate.net

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for cyclic alcohols include:

Loss of a water molecule (H₂O): A peak at m/z [M-18].

Loss of the hydroxymethyl group (-CH₂OH): A peak at m/z [M-31].

Ring cleavage: Various fragmentation patterns resulting from the opening of the cyclohexane ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. Studies on trans-1,4-cyclohexanedimethanol have revealed its molecular structure and polymorphism. researchgate.net

Research has shown that trans-1,4-cyclohexanedimethanol can exist in at least two polymorphic forms (form I and form II). researchgate.nettcichemicals.com The crystal structure is stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl groups. In the solid state, the cyclohexane ring adopts a chair conformation with the hydroxymethyl groups in a bi-equatorial orientation, which is the most stable conformation. researchgate.net

Crystal Data for trans-1,4-cyclohexanedimethanol Polymorphs researchgate.net

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 9.032(3) | 8.877(2) |

| b (Å) | 5.011(2) | 10.158(3) |

| c (Å) | 17.508(7) | 9.088(2) |

| β (°) | 102.73(3) | 114.71(2) |

| V (ų) | 772.9(5) | 743.2(3) |

| Z | 4 | 4 |

Chromatographic Techniques for Purity and Isomer Ratio Analysis

Chromatographic methods, particularly gas chromatography (GC), are essential for assessing the purity of this compound and for determining the ratio of cis and trans isomers in a mixture. Commercial suppliers often specify a purity of greater than 98.0% as determined by GC. tcichemicals.com

In a typical GC analysis, the compound is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis of purity and isomer ratios.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of trans-4-(hydroxymethyl)cyclohexanol (B1313425). libretexts.org These calculations can predict a variety of molecular properties that are crucial for assessing its reactivity.

Detailed analysis of the electronic structure would involve the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (typically around the oxygen atoms of the hydroxyl and hydroxymethyl groups) that are susceptible to electrophilic attack, and electron-poor regions (around the hydrogen atoms of the hydroxyl groups) that are prone to nucleophilic attack.

Global reactivity descriptors, which provide a quantitative measure of chemical reactivity, can also be calculated. These descriptors are derived from the energies of the frontier molecular orbitals.

Table 1: Calculated Reactivity Descriptors (Illustrative) (Note: The following data is illustrative for a substituted cyclohexanol (B46403) and not based on a specific published study of this compound.)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |

These quantum chemical calculations provide a fundamental understanding of the molecule's intrinsic properties, which is essential for predicting its behavior in chemical reactions. sapub.org

Molecular Dynamics Simulations for Conformational Analysis

The cyclohexane (B81311) ring is known for its conformational flexibility, most notably the chair and boat conformations. youtube.com For substituted cyclohexanes like this compound, the orientation of the substituents significantly impacts the molecule's stability and properties. libretexts.orgfiveable.me Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this molecule over time, providing insights into the relative stabilities of different conformers and the dynamics of their interconversion. nih.gov

In the trans configuration of 1,4-disubstituted cyclohexanes, the substituents can be either in a diaxial (a,a) or a diequatorial (e,e) arrangement. youtube.com It is a well-established principle that the diequatorial conformation is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions. sapub.orgresearchgate.net

For this compound, both the hydroxyl (-OH) and the hydroxymethyl (-CH₂OH) groups are expected to preferentially occupy equatorial positions to minimize steric strain. libretexts.org MD simulations would allow for the quantification of the energy difference between the diequatorial and diaxial conformers.

Table 2: Conformational States of this compound

| Conformation | Substituent Positions | Relative Stability | Key Interactions |

| Diequatorial | -OH (equatorial), -CH₂OH (equatorial) | Most Stable | Minimal steric strain. |

| Diaxial | -OH (axial), -CH₂OH (axial) | Least Stable | Significant 1,3-diaxial interactions. |

MD simulations can also model the interactions of this compound with solvent molecules, providing a more realistic picture of its behavior in solution.

Transition State Modeling for Reaction Mechanism Elucidation

Transition state theory is a cornerstone of understanding chemical reaction rates and mechanisms. Computational modeling can be used to locate and characterize the transition state structures for reactions involving this compound. libretexts.orglibretexts.org The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in its kinetics.

For example, in the dehydration of a cyclohexanol to form a cyclohexene, the reaction proceeds through a carbocation intermediate, and the formation of this intermediate is the rate-determining step. umass.edu Transition state modeling can elucidate the geometry and energy of the transition state leading to this intermediate. In the case of this compound, with two hydroxyl groups, the regioselectivity of such a reaction (i.e., which hydroxyl group is eliminated) could be investigated by comparing the activation barriers for the different possible pathways.

Similarly, for bimolecular reactions such as E2 eliminations, transition state modeling is crucial for understanding the stereochemical requirements. libretexts.orgyoutube.com The E2 reaction requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group. libretexts.org Computational modeling can determine the feasibility of achieving this geometry in the chair conformation of the cyclohexane ring and thus predict the reaction outcome.

Theoretical Studies of Stereoselectivity

Many chemical reactions can produce multiple stereoisomers, and predicting and controlling the stereochemical outcome is a major focus of synthetic chemistry. Theoretical studies provide a powerful means to understand the origins of stereoselectivity. researchgate.net

In reactions involving cyclic compounds like this compound, the stereoselectivity is often governed by the conformational preferences of the ring and the steric hindrance presented by the substituents. For instance, in the reduction of a ketone to an alcohol, the incoming nucleophile (a hydride source) can attack from either the axial or equatorial face of the carbonyl group, leading to two different stereoisomers.

Theoretical modeling can be used to calculate the energies of the transition states for both axial and equatorial attack. The pathway with the lower energy transition state will be favored, thus determining the major product. For a substituted cyclohexanone (B45756), the presence of other groups on the ring will influence the accessibility of the two faces of the carbonyl group, and computational models can quantify these steric and electronic effects. In the context of synthesizing this compound, for example, from a corresponding ketone, theoretical studies could predict the optimal reagents and conditions to achieve high stereoselectivity for the desired trans isomer.

Applications in Materials Science and Polymer Chemistry Research

Monomer in Polymer Synthesis

While trans-4-(Hydroxymethyl)cyclohexanol (B1313425) is commercially available and listed as a monomer for polymer synthesis, specific research articles detailing its use in polyester (B1180765) polymerization, polyurethane synthesis, or the development of novel polymer architectures could not be located. The synthesis of polyesters typically involves the polycondensation of a diol with a dicarboxylic acid, and for polyurethanes, a reaction between a diol and a diisocyanate. However, no literature was found that specifically employs this compound in these processes and reports the resulting polymer characteristics.

There is no available research that details the specific conditions and outcomes of polyesterification reactions using this compound.

Similarly, the synthesis of polyurethanes from this compound and various diisocyanates has not been documented in the accessible scientific literature, preventing a detailed discussion of reaction kinetics or polymer structure.

The potential for this compound to be used in the creation of novel polymer architectures, such as dendrimers or hyperbranched polymers, remains a theoretical possibility without concrete research examples.

Impact on Polymer Material Properties

Without synthesized polymers to analyze, there is no empirical data to construct a detailed account of how this compound influences polymer properties.

No data on the degree of crystallinity, tensile strength, modulus, or other mechanical properties of polymers containing this compound could be found.

Specific data regarding the glass transition temperature, melting temperature, thermal degradation profile, or resistance to various solvents for polymers derived from this monomer are not available.

Intermediates for Specialty Chemicals and Advanced Materials

The bifunctional nature of this compound, also known by the synonym trans-1,4-cyclohexanedimethanol, makes it a versatile intermediate in the synthesis of more complex molecules and polymers. Its rigid cycloaliphatic core can impart desirable properties such as thermal stability, durability, and chemical resistance to the final products.

Precursor in Tranexamic Acid Synthesis

Tranexamic acid, a medication used to control bleeding, is chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid. The synthesis of this important pharmaceutical compound can utilize this compound as a key starting material. The manufacturing process involves a series of chemical transformations that convert the two hydroxyl groups of the precursor into the final aminomethyl and carboxylic acid functionalities required in tranexamic acid.

One patented method describes a synthesis pathway that begins with reacting 1,4-cyclohexanedimethanol (B133615) with an acid like hydrochloric acid (HCl) or hydroiodic acid (HI). This step selectively converts one of the hydroxymethyl groups into a halomethyl group (e.g., chloromethyl or iodomethyl). The remaining hydroxymethyl group is then oxidized to form a carboxylic acid. The final step involves an ammonolysis reaction, where the halomethyl group is converted to an aminomethyl group, thus yielding tranexamic acid. The use of the trans isomer of the starting diol is crucial, as the therapeutic antifibrinolytic activity is specific to the trans isomer of the final product.

| Starting Material | Key Transformation Steps | Final Product |

| This compound | 1. Halogenation of one -CH2OH group | trans-4-(aminomethyl)cyclohexanecarboxylic acid |

| 2. Oxidation of the other -CH2OH group to -COOH | ||

| 3. Ammonolysis of the halomethyl group to -CH2NH2 |

Role in Epoxy Resin Systems and Diluents

In the formulation of epoxy resins, viscosity control is a critical parameter for processing and application. Reactive diluents are incorporated into epoxy systems to reduce viscosity without the need for non-reactive solvents, which can compromise the final properties of the cured material. The diglycidyl ether derived from this compound serves as an effective reactive diluent.

| Property | Effect of Incorporating this compound-based Diluent |

| Viscosity | Reduces the viscosity of the uncured epoxy resin formulation. |

| Glass Transition Temp. (Tg) | Can increase the Tg of the cured resin, enhancing thermal stability. |

| Moisture Resistance | The cycloaliphatic structure can improve resistance to moisture. |

| Mechanical Properties | Becomes part of the cross-linked network, contributing to final properties. |

Components for Agrochemical Research

Information regarding the specific application of this compound in agrochemical research is not available in the reviewed scientific literature and patent databases. While various other cyclohexane (B81311) derivatives are utilized as intermediates in the synthesis of pesticides and herbicides, a direct role for this particular compound has not been documented.

Biomaterials Research

The field of biomaterials science focuses on developing polymers that are biocompatible and often biodegradable for applications such as medical implants, tissue engineering scaffolds, and controlled drug delivery systems. Aliphatic polyesters are a major class of polymers used for these purposes due to their susceptibility to hydrolysis into non-toxic byproducts. google.comnih.gov

This compound serves as a diol monomer in the synthesis of these biodegradable polyesters through polycondensation reactions. nih.govcymitquimica.com In this process, the diol is reacted with a dicarboxylic acid. The rigid and non-planar cyclohexane ring of the monomer can be incorporated into the polyester backbone, influencing its physical, mechanical, and degradation properties. By selecting specific diols like this compound, researchers can tailor properties such as crystallinity, hydrophobicity, and the degradation rate of the resulting biomaterial. researchgate.netmdpi.com This tunability is crucial for designing materials that meet the specific demands of a biomedical application, for instance, matching the degradation rate of a scaffold to the growth rate of new tissue. frontiersin.org Chemical suppliers classify the compound as a monomer suitable for biomaterials and polymer synthesis, underscoring its role in this research area. epo.org

Future Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Synthetic Methodologies

Current research is actively pursuing the development of sustainable and efficient methods for the synthesis of trans-4-(hydroxymethyl)cyclohexanol (B1313425), moving away from traditional, often harsh, chemical processes. A key focus is the catalytic hydrogenation of readily available starting materials derived from renewable feedstocks.

One promising avenue is the selective hydrogenation of derivatives of terephthalic acid, a high-volume commodity chemical that can be produced from bio-based sources. Research into the synthesis of the related compound, 1,4-cyclohexanedimethanol (B133615) (CHDM), from purified terephthalic acid (PTA) offers valuable insights. nih.gov Studies have explored two-step hydrogenation processes, initially reducing the aromatic ring and then the carboxylic acid groups. For instance, a 5% Palladium on carbon (Pd/C) catalyst has been used for the first step, followed by a bimetallic 5% Ruthenium-5% Tin on carbon (Ru-Sn/C) catalyst for the second, achieving high yields of CHDM. nih.gov Another approach involves a composite metal catalyst system, such as 2.5% Pd/Y-zeolite and 2.5% Ru-2.5% Sn-1.5% Pt/Y-zeolite in a fixed-bed reactor, which has demonstrated high conversion of PTA and selectivity for CHDM. nih.gov

Future work will likely focus on single-step hydrogenation methods and the development of catalysts that can operate under milder reaction conditions, thereby reducing energy consumption and operational risks. nih.gov The use of rhenium catalysts has also shown promise in the selective hydrogenation of one carboxylic acid group of an arylene dicarboxylic acid to a hydroxymethyl group. google.com

Biocatalysis presents another exciting frontier for the sustainable synthesis of this compound. The use of enzymes, such as ketoreductases (KREDs), can offer high stereoselectivity under mild conditions, as demonstrated in the synthesis of other functionalized cyclohexanols. nih.gov Research in this area could lead to highly specific and environmentally friendly production routes.

The table below summarizes some of the catalytic systems being explored for the hydrogenation of terephthalic acid derivatives, which could be adapted for the synthesis of this compound.

| Catalyst System | Starting Material | Key Findings |

| 5% Pd/C followed by 5% Ru-5% Sn/C | Purified Terephthalic Acid (PTA) | High conversion and yield of 1,4-cyclohexanedimethanol (CHDM) in a two-step process. nih.gov |

| 2.5% Pd/Y-zeolite and 2.5% Ru-2.5% Sn-1.5% Pt/Y-zeolite | Terephthalic Acid | High conversion of PTA and selectivity to CHDM in a fixed-bed reactor. nih.gov |

| Ru-Sn/Al2O3 | Cyclohexane (B81311) dicarboxylic acids | Selectively hydrogenates the carboxylic group to give cyclohexane dimethanol. researchgate.net |

| Rhenium trioxide (ReO3) | Terephthalic Acid | Selectively reduces one carboxylic acid group to a hydroxymethyl group. google.com |

Exploration of Advanced Applications in Functional Materials Science

The unique trans-configuration of the cyclohexane ring in this compound imparts rigidity and linearity to polymer chains, making it an attractive monomer for the synthesis of advanced functional materials. cymitquimica.comcymitquimica.com Its diol functionality allows for its incorporation into a variety of polymers, most notably polyesters.

Future research will likely focus on leveraging these structural features to create polymers with enhanced thermal stability, mechanical strength, and specific optical properties. Copolyesterification of this compound with other diols and diacids can be used to fine-tune the properties of the resulting materials for specific applications. For instance, its incorporation into polyesters can improve their heat resistance and dimensional stability, making them suitable for applications in automotive components, electronics, and high-performance fibers.

There is also growing interest in the use of this compound in the synthesis of biomaterials. cymitquimica.com Its biocompatibility and the potential for creating biodegradable polyesters through copolymerization with bio-based acids make it a candidate for applications in drug delivery systems, tissue engineering scaffolds, and sustainable packaging. nih.govmdpi.com The rigid cycloaliphatic structure can provide the necessary mechanical support, while the ester linkages allow for controlled degradation.

Furthermore, the synthesis of telechelic polyesters, which are polymers with functional end-groups, using this compound derivatives opens up possibilities for creating block copolymers and other complex macromolecular architectures. rsc.org These materials could find use in advanced coatings, adhesives, and as compatibilizers in polymer blends.

Integration with Green Chemistry Principles and Sustainable Processes

The future production and application of this compound will be increasingly guided by the twelve principles of green chemistry. nih.govunibo.itsekisuidiagnostics.com This paradigm shift emphasizes waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. nih.govnih.gov

A key aspect of integrating green chemistry is the development of catalytic processes that are highly selective and efficient, minimizing the formation of byproducts. nih.gov As discussed in section 7.1, the use of heterogeneous catalysts for hydrogenation reactions is a significant step in this direction, as they can be easily separated and recycled. nih.gov

The principle of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, will be a critical metric for evaluating new synthetic routes. jocpr.comprimescholars.com Reactions such as additions and cycloadditions are inherently more atom-economical than substitutions and eliminations. nih.gov Future research will aim to design synthetic pathways to this compound that maximize atom economy.

The choice of solvents is another crucial element of green chemistry. The use of safer solvents, or ideally, the elimination of solvents altogether, is a major goal. unibo.it Research into solvent-free reaction conditions or the use of green solvents like water, supercritical fluids, or ionic liquids for the synthesis and processing of this compound and its derivatives will be an important area of investigation. reddit.com

Energy efficiency is also a key consideration. nih.gov The development of catalytic systems that operate at lower temperatures and pressures will significantly reduce the energy consumption and environmental footprint of the production process. nih.gov

Discovery of Novel Derivatives with Enhanced Stereochemical Control

The synthesis of novel derivatives of this compound with precise stereochemical control is a promising area for future research, opening doors to new applications in pharmaceuticals and materials science. The stereochemistry of the cyclohexane ring plays a crucial role in determining the biological activity and material properties of its derivatives.

Researchers are exploring various strategies to achieve high diastereoselectivity in the synthesis of substituted cyclohexanols. For example, the palladium-catalyzed hydrogenation of p-cresol (B1678582) has been shown to produce trans-4-methylcyclohexanol as the major diastereomer. nih.gov Similarly, stereoselective reduction of substituted ketones using biocatalysts like ketoreductases can provide access to specific stereoisomers. nih.gov

The synthesis of chiral derivatives of this compound is another exciting prospect. Chiral cyclodextrins and other supramolecular hosts can be used for enantioselective recognition and separation of chiral guests, and novel chiral derivatives of cyclohexanol (B46403) could serve as building blocks for such systems. mdpi.com

Furthermore, the derivatization of the hydroxyl groups of this compound can lead to a wide range of new compounds with tailored functionalities. For instance, esterification with various carboxylic acids can produce novel esters with potential applications as liquid crystals, plasticizers, or lubricants. A patent describing the preparation of trans-4-acetamido-cyclohexanol acetic ester highlights a method for separating cis/trans isomers through esterification and recrystallization, a technique that could be applied to create a variety of pure trans-derivatives. google.com

The development of these novel derivatives with well-defined stereochemistry will be crucial for advancing their potential use in areas such as asymmetric synthesis, chiral chromatography, and the development of new drugs where specific stereoisomers are required for optimal efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing trans-4-(Hydroxymethyl)cyclohexanol with high stereochemical purity?

- Methodological Answer :

- Hydrogenation of Nitro Precursors : Reduction of nitro-substituted cyclohexane derivatives using catalytic hydrogenation (e.g., Pd/C or Raney Ni) under controlled pressure (1–5 atm) ensures retention of stereochemistry. Post-reduction, hydroxyl group protection (e.g., Boc) may stabilize intermediates .

- Friedel-Crafts Acylation Followed by Reduction : Acylation of cyclohexanone derivatives with formic acid or oxalyl chloride, followed by LiAlH₄ or NaBH₄/AlCl₃ reduction, yields stereospecific alcohols. Reaction conditions (solvent, temperature) must be optimized to suppress epimerization .

- Key Validation : Monitor reaction progress via TLC or GC-MS, and confirm stereochemistry using NOESY NMR or X-ray crystallography .

Q. How can researchers reliably characterize the structural and stereochemical properties of trans-4-(Hydroxymethyl)cyclohexanol?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify axial/equatorial conformers. Coupling constants (J values) between C1-OH and C4-CH₂OH protons distinguish trans vs. cis isomers .

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. Compare retention times with known standards .

- Computational Modeling : Density Functional Theory (DFT) optimizes molecular geometry and predicts NMR/IR spectra for validation against experimental data .

Q. What are the critical stability considerations for storing trans-4-(Hydroxymethyl)cyclohexanol in laboratory settings?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed containers with desiccants (e.g., molecular sieves) to prevent hydrolysis of the hydroxymethyl group .

- Temperature Control : Maintain storage at 2–8°C to avoid thermal degradation. Long-term stability studies (e.g., accelerated aging at 40°C/75% RH) can predict shelf life .

- Light Sensitivity : Amber glassware or opaque containers prevent UV-induced radical formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for trans-4-(Hydroxymethyl)cyclohexanol synthesis?

- Methodological Answer :

- Reaction Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and identify rate-limiting steps. For example, incomplete acylation in Friedel-Crafts reactions may reduce final yields .

- Catalyst Screening : Compare heterogeneous (e.g., zeolites) vs. homogeneous (e.g., AlCl₃) catalysts. Catalyst leaching or deactivation under reflux conditions may explain variability .

- DoE Optimization : Apply Design of Experiments (DoE) to evaluate interactions between temperature, solvent polarity, and stoichiometry. Response surface models can pinpoint optimal conditions .

Q. What computational tools are effective for predicting the biological activity of trans-4-(Hydroxymethyl)cyclohexanol derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding between the hydroxymethyl group and active-site residues .

- QSAR Modeling : Develop Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and steric parameters. Validate against in vitro bioassay data .

- Metabolic Pathway Prediction : Tools like GLORY or MetaPrint2D predict phase I/II metabolism sites, aiding in toxicity profiling .

Q. How does the stereochemical orientation of the hydroxymethyl group influence the physicochemical properties of trans-4-(Hydroxymethyl)cyclohexanol?

- Methodological Answer :

- Solubility Studies : Compare solubility in polar (water, ethanol) vs. nonpolar (hexane) solvents. The trans isomer typically exhibits higher aqueous solubility due to reduced steric hindrance .

- Thermodynamic Stability : Calculate ΔG between axial and equatorial conformers using calorimetry (DSC) or DFT. The trans isomer is often more stable due to minimized 1,3-diaxial interactions .

- Diffusion Studies : Pulsed-field gradient NMR measures self-diffusion coefficients, correlating with molecular packing in crystalline vs. amorphous phases .

Q. What advanced purification techniques are recommended for isolating trans-4-(Hydroxymethyl)cyclohexanol from complex reaction mixtures?

- Methodological Answer :

- Reactive Distillation : Adapt the two-step esterification-hydrolysis process (used for cyclohexanol) to separate hydroxymethyl derivatives via boiling-point differences .

- Preparative SFC : Supercritical Fluid Chromatography (CO₂ + co-solvents) achieves high-resolution separation with minimal solvent waste .

- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane) and cooling rates to maximize crystal purity. Seed crystals of known stereochemistry improve yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.